![molecular formula C16H18FNO B6073962 2-[benzyl(4-fluorobenzyl)amino]ethanol](/img/structure/B6073962.png)
2-[benzyl(4-fluorobenzyl)amino]ethanol
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Overview
Description
2-[benzyl(4-fluorobenzyl)amino]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a chiral compound with a molecular formula of C16H18FNO and a molecular weight of 261.32 g/mol. In
Mechanism of Action
The exact mechanism of action of 2-[benzyl(4-fluorobenzyl)amino]ethanol is not fully understood. However, it has been suggested that it may work by inhibiting certain enzymes involved in cancer cell growth and proliferation. It may also work by modulating the immune system and reducing inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-[benzyl(4-fluorobenzyl)amino]ethanol can induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unaffected. It has also been found to reduce inflammation and oxidative stress in the brain, which may be beneficial for treating neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[benzyl(4-fluorobenzyl)amino]ethanol in lab experiments is its high potency and selectivity towards cancer cells. It has also been found to have low toxicity towards normal cells, which makes it a promising candidate for cancer treatment. However, one limitation is that it may not be effective against all types of cancer cells. Further studies are needed to determine its efficacy against different types of cancer cells.
Future Directions
There are several future directions for research on 2-[benzyl(4-fluorobenzyl)amino]ethanol. One direction is to investigate its potential use in combination with other anti-cancer agents to enhance its efficacy. Another direction is to study its effects on other neurological disorders, such as Huntington's disease. Additionally, further studies are needed to determine its safety and efficacy in animal models and clinical trials.
Synthesis Methods
The synthesis of 2-[benzyl(4-fluorobenzyl)amino]ethanol involves the reaction of 4-fluorobenzyl chloride with benzylamine in the presence of a base catalyst. The resulting intermediate is then reduced with sodium borohydride to yield the final product. This method has been reported in the literature and has been found to be efficient in producing high yields of 2-[benzyl(4-fluorobenzyl)amino]ethanol.
Scientific Research Applications
2-[benzyl(4-fluorobenzyl)amino]ethanol has been studied extensively for its potential therapeutic applications. It has been found to exhibit significant anti-cancer activity, particularly against breast and prostate cancer cells. It has also been investigated for its potential use in treating neurological disorders, such as Alzheimer's and Parkinson's disease. Additionally, 2-[benzyl(4-fluorobenzyl)amino]ethanol has been studied for its potential use as an anti-inflammatory agent.
properties
IUPAC Name |
2-[benzyl-[(4-fluorophenyl)methyl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO/c17-16-8-6-15(7-9-16)13-18(10-11-19)12-14-4-2-1-3-5-14/h1-9,19H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUNGRJBQVKFMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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